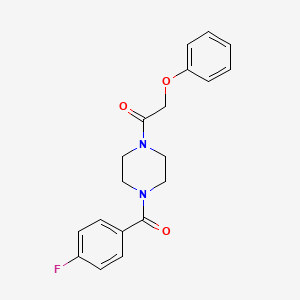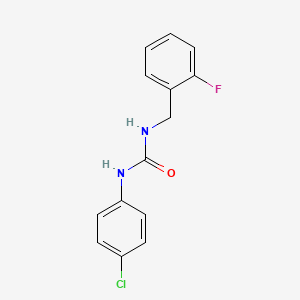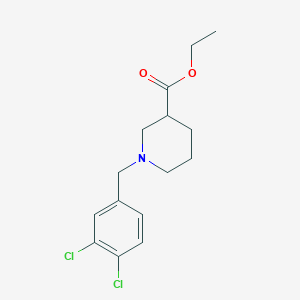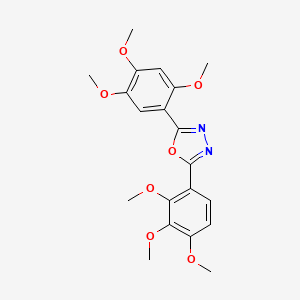![molecular formula C23H16ClN3O4 B5034353 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5034353.png)
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide, also known as BCI-121, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Mechanism of Action
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide acts as an ATP-competitive inhibitor of several key kinases involved in cancer cell proliferation and survival, including Akt, mTOR, and ERK. By inhibiting these kinases, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis, and inhibit tumor growth in xenograft models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide is its specificity for key kinases involved in cancer cell proliferation and survival. This specificity makes this compound a promising therapeutic agent with potentially fewer side effects than traditional chemotherapeutic agents. However, this compound is still in the preclinical stages of development, and further studies are needed to determine its safety and efficacy in humans.
Future Directions
Future research on N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide could focus on several areas, including:
1. Optimization of the synthesis method to improve yield and purity of the compound.
2. Further characterization of the biochemical and physiological effects of this compound in preclinical models of cancer.
3. Evaluation of the safety and efficacy of this compound in clinical trials.
4. Investigation of the potential use of this compound in combination with other chemotherapeutic agents or targeted therapies.
5. Development of analogs of this compound with improved pharmacokinetic properties and selectivity for key kinases involved in cancer cell proliferation and survival.
Synthesis Methods
The synthesis of N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide involves several steps, including the reaction of 5-chloro-2-aminobenzoxazole with 2-methyl-5-nitrophenylboronic acid, followed by the addition of 3-bromo-4-nitrobenzaldehyde and the subsequent reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting intermediate with acryloyl chloride to yield this compound.
Scientific Research Applications
N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide has been extensively studied in preclinical models of cancer, including breast, lung, prostate, and colon cancer. In vitro studies have shown that this compound inhibits the activity of several key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Properties
IUPAC Name |
(E)-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O4/c1-14-5-7-16(23-26-20-13-17(24)8-9-21(20)31-23)12-19(14)25-22(28)10-6-15-3-2-4-18(11-15)27(29)30/h2-13H,1H3,(H,25,28)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHLAKVUUZNMON-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B5034272.png)

![5-(2-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5034298.png)
![3-methyl-1-phenyl-5-{[4-(2-thienylsulfonyl)-1-piperazinyl]carbonyl}-1H-thieno[2,3-c]pyrazole](/img/structure/B5034301.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B5034308.png)
![N-ethyl-4-[3-(trifluoromethyl)phenoxy]-2-butyn-1-amine](/img/structure/B5034311.png)
![2-[(5-butyl-5-cyclohexyl-4-oxo-3,4,4a,5,6,10b-hexahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B5034332.png)

![7,9-dimethyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5034340.png)

![1-(1H-imidazol-2-ylmethyl)-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine bis(trifluoroacetate)](/img/structure/B5034347.png)


![methyl [4-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)phenoxy]acetate](/img/structure/B5034378.png)
